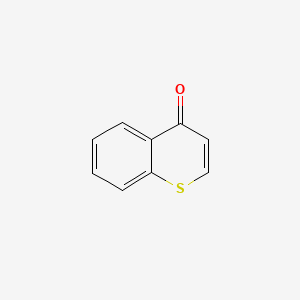

4H-1-Benzothiopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

thiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSYDTXGFJPXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197681 | |

| Record name | 1-Thiochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-39-4 | |

| Record name | 4H-1-Benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Thiochromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Thiochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-BENZOTHIOPYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the 4H-1-Benzothiopyran-4-one Scaffold: Structure, Synthesis, and Medicinal Significance

Abstract: The 4H-1-Benzothiopyran-4-one, commonly known as the thiochromone scaffold, represents a cornerstone in medicinal chemistry. As a sulfur-containing heterocyclic system, it serves as a bioisosteric analogue of the naturally abundant chromone core, offering unique physicochemical properties that translate into a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the fundamental structure of the thiochromone scaffold, its key chemical characteristics, prevalent synthetic strategies, and its established role as a privileged structure in modern drug discovery. The content herein is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular framework.

Core Structural Analysis and Nomenclature

The 4H-1-Benzothiopyran-4-one scaffold is a bicyclic heteroaromatic system. Its name systematically deconstructs its core features: a benzene ring fused to a thiopyran ring, which contains a sulfur heteroatom and a ketone functional group.

-

Benzo : Indicates the presence of a fused benzene ring.

-

thio : Denotes the replacement of an atom, in this case, the oxygen at position 1 of the related chromone structure, with a sulfur atom.[1][2]

-

pyran : Refers to the six-membered heterocyclic ring containing the sulfur atom.

-

-4-one : Specifies a ketone group at the C4 position of the pyran ring.

-

4H : Indicates the position of a saturated carbon atom (bearing a hydrogen) in the heterocyclic ring, a standard nomenclature practice.

The common name for this scaffold is thiochromone .[3][4] Structurally, it is the sulfur analog of chromone, where the endocyclic oxygen atom is replaced by sulfur.[1][2][5] This substitution is not trivial; it imparts distinct electronic and steric characteristics that significantly influence the molecule's reactivity and biological interactions.[1] The sulfur atom, being larger and more polarizable than oxygen, alters the aromaticity and electron distribution of the heterocyclic ring, providing a unique platform for chemical modification and drug design.[1]

Caption: Chemical structure and IUPAC numbering of the 4H-1-Benzothiopyran-4-one core.

A closely related and medicinally important variant is the saturated thiochroman-4-one , where the C2-C3 double bond is reduced. This modification changes the geometry from planar to a more flexible, three-dimensional conformation, which can be crucial for optimizing binding to biological targets.[1][6]

Physicochemical and Spectroscopic Properties

The physicochemical properties of the thiochromone scaffold are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental data for the unsubstituted parent compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆OS | PubChem[7][8] |

| Molecular Weight | 162.21 g/mol | PubChem[7] |

| Monoisotopic Mass | 162.01393 Da | PubChem[8] |

| Appearance | Yellowish Solid (for derivatives) | Vargas et al. (2017)[6] |

| XLogP3 (Predicted) | 2.1 | PubChem[8] |

| Topological Polar Surface Area | 41.3 Ų | PubChem[7] |

| IR Spectroscopy (ν) | ~1674 cm⁻¹ (C=O stretch, for derivatives) | Vargas et al. (2017)[6] |

| ¹H NMR (CDCl₃, δ) | 8.58 (d, 1H, H-5), 7.64-7.53 (m, 3H) | Li et al. (2021)[9] |

| ¹³C NMR (CDCl₃, δ) | ~180.6 (C=O) | Li et al. (2021)[9] |

Note: Spectroscopic data are often reported for substituted derivatives; the values provided are representative of the core scaffold's contribution.

The key feature in its infrared spectrum is the strong carbonyl (C=O) absorption. In the proton NMR, the peri-proton at the C5 position is characteristically deshielded and appears at a high chemical shift (downfield) due to the anisotropic effect of the adjacent carbonyl group.

Core Reactivity and Chemical Logic

The chemical reactivity of the thiochromone scaffold is governed by three primary features: the α,β-unsaturated ketone system, the sulfur heteroatom, and the fused aromatic ring.

-

α,β-Unsaturated Ketone Moiety : This conjugated system is the principal site for nucleophilic attack. Depending on the nature of the nucleophile and reaction conditions, reactions can occur via 1,2-addition to the carbonyl carbon (C4) or, more commonly, via 1,4-conjugate addition (Michael addition) to the C2 position. This reactivity is central to the synthesis of more complex derivatives.[3]

-

Sulfur Atom (S1) : The lone pair electrons on the sulfur atom make it susceptible to oxidation. Treatment with oxidizing agents like peracetic acid can convert the sulfide to a sulfoxide or a sulfone (4H-1-Benzothiopyran-4-one 1,1-dioxide).[3][10] This transformation is a critical tool in medicinal chemistry, as it can profoundly alter the molecule's polarity, hydrogen bonding capacity, and biological activity.[1]

-

Fused Benzene Ring : The aromatic ring is amenable to electrophilic aromatic substitution reactions. Functionalization at positions C6 and C7 is common, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate the scaffold's properties and perform structure-activity relationship (SAR) studies.[1]

Representative Synthetic Protocol

Numerous synthetic routes to the 4H-1-Benzothiopyran-4-one core have been developed. A robust and efficient one-pot method involves the acid-catalyzed cyclization of 3-(arylthio)propanoic acids. This approach is advantageous due to the accessibility of starting materials and operational simplicity.[2][5]

Caption: General workflow for the synthesis of the thiochromone scaffold.

Experimental Protocol: One-Pot Synthesis from 3-(Arylthio)propanoic Acids

This protocol is adapted from methodologies that utilize an intramolecular Friedel-Crafts acylation for the key cyclization step.[2][5]

Objective: To synthesize a substituted thiochroman-4-one, a direct precursor to the thiochromone scaffold.

Materials:

-

Thiophenol (or substituted thiophenol)

-

Cinnamic acid (or substituted derivative)

-

Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction vessel with magnetic stirrer and heating mantle

-

Standard workup and purification glassware

Step-by-Step Procedure:

-

Formation of the Propanoic Acid Intermediate: In a suitable reaction vessel, dissolve the substituted cinnamic acid (1.0 eq) in an appropriate solvent. Add the corresponding thiophenol (1.1 eq). The Michael addition can be catalyzed by a base or proceed thermally. This step can often be integrated into the one-pot procedure.

-

Cyclization Reaction: To the crude 3-(arylthio)propanoic acid, add the cyclizing agent, such as polyphosphoric acid (PPA), typically at an elevated temperature (e.g., 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Reaction Quenching and Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with an organic solvent, such as dichloromethane (DCM).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude thiochroman-4-one is purified by column chromatography on silica gel or by recrystallization to afford the final product.

-

(Optional) Dehydrogenation: The resulting thiochroman-4-one can be converted to the final 4H-1-Benzothiopyran-4-one via various dehydrogenation or oxidation methods if the unsaturated scaffold is desired.

Causality: The choice of a strong acid catalyst like PPA is crucial. It protonates the carboxylic acid, forming a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring (Friedel-Crafts acylation) to forge the new carbon-carbon bond, thereby closing the thiopyranone ring.

Significance in Medicinal Chemistry and Drug Development

The thiochromone scaffold is considered a "privileged scaffold" in medicinal chemistry.[2][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Its structural similarity to flavones and chromones allows it to mimic these natural products while its unique sulfur atom provides novel interactions and metabolic profiles.[9]

Key Biological Activities:

-

Anticancer: Thiochromone derivatives have been shown to inhibit tumor cell growth and induce apoptosis.[1][2][5][9] Their mechanisms often involve the modulation of key signaling pathways implicated in cancer progression.

-

Anti-parasitic: Certain derivatives, particularly those bearing a vinyl sulfone moiety, exhibit potent activity against parasites like Leishmania panamensis, often with high selectivity and low cytotoxicity to host cells.[1][6]

-

Antimicrobial: The scaffold has been functionalized to produce compounds with significant antibacterial and antifungal properties.[1]

-

Antiviral: Thioflavones (2-phenyl substituted thiochromones) have been investigated for their anti-HIV activities.[9]

The versatility of the thiochromone core allows for extensive Structure-Activity Relationship (SAR) studies. Research has shown that specific substitutions, such as fluorine at the C6 position or the addition of acyl hydrazone groups, can dramatically enhance potency and target specificity for conditions like leishmaniasis.[1]

Conclusion

The 4H-1-Benzothiopyran-4-one scaffold is a chemically tractable and biologically significant structure. Its unique architecture, defined by the fusion of a benzene ring with a sulfur-containing pyranone ring, provides a robust platform for the development of novel therapeutics. A thorough understanding of its core structure, reactivity, and synthetic accessibility is essential for chemists and pharmacologists aiming to exploit its full potential in addressing a wide range of diseases. Future research will undoubtedly continue to uncover new biological activities and refine the design of thiochromone-based agents with enhanced efficacy and safety profiles.

References

- Kumar, P., Rao, A. T., & Pandey, B. (1992). An efficient approach to the synthesis of 4H-1-benzothiopyran-4-ones via intramolecular Wittig reaction. Journal of the Chemical Society, Chemical Communications, 21, 1580. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy79OYWBqEeV_ZWI6Zn8AwcgKKHFulNnBTlduzZG2A9QvhGWQe1EJEAz-CW-I38Yb2t5kaZWNFK-l7qQem0-qvVFgM7MsCydSkj0Al0mfH2Y3k4npod0UiLqnx2MrSdD5ZkOvuT5w=]

- PubChem. (n.d.). 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/586044]

- Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D4MD00995A]

- Tolstikova, T. G., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Available at: https://link.springer.com/article/10.1007/s10593-016-1918-6]

- Silva, A. M. S., & Alkordi, M. (2025). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. The Chemical Record. [Available at: https://pubmed.ncbi.nlm.nih.gov/39251410/]

- PubChem. (n.d.). 4h-1-Benzothiopyran-4-one,2-(3-nitrophenyl)-. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/76852787]

- PubChem. (n.d.). Thiochromone. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14119507]

- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449206]

- Vargas, L. J. C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150247/]

- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-3-(1,3-benzodioxol-5-ylmethylene)-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449199]

- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-6-chloro-3-(2-naphthalenylmethylene)-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449207]

- View of SYNTHESIS AND CHEMICAL PROPERTIES OF THIOCHROMONE AND ITS 3-SUBSTITUTED DERIVATIVES. (n.d.). Khimiya Geterotsiklicheskikh Soedinenii. [Available at: https://hgs.osi.lv/index.php/hgs/article/view/1000/815]

- Chen, H., et al. (2026). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 31(1), 1. [Available at: https://www.mdpi.com/1420-3049/31/1/1]

- Chen, H., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. [Available at: https://www.researchgate.

- Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(11), 7855–7863. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c00683]

- ResearchGate. (n.d.). Table 2. Synthesis of substituted 4H -thiopyran-4-ones. [Available at: https://www.researchgate.net/figure/Synthesis-of-substituted-4H-thiopyran-4-ones_tbl2_266000282]

- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/95225]

- CymitQuimica. (n.d.). 4H-1-Benzothiopyran-4-one, 2,3-dihydro-. [Available at: https://www.cymitquimica.com/base-de-datos/compuesto/4h-1-benzothiopyran-4-one-2-3-dihydro-cas-3528-17-4]

- Cheméo. (n.d.). 4H-1-Benzothiopyran-4-one, 2,3-dihydro-. [Available at: https://www.chemeo.com/cid/70-022-0/4H-1-Benzothiopyran-4-one-2-3-dihydro.pdf]

- Sigma-Aldrich. (n.d.). 4H-1-BENZOTHIOPYRAN-4-ONE 1,1-DIOXIDE. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000242]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiochromone | C9H6OS | CID 14119507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-thiochromone (C9H6OS) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Chemical and physical properties of 4H-1-Benzothiopyran-4-one.

An In-Depth Technical Guide to 4H-1-Benzothiopyran-4-one: Properties, Synthesis, and Applications

Introduction: The Significance of the Thiochromenone Scaffold

4H-1-Benzothiopyran-4-one, commonly known as thiochromen-4-one, is a sulfur-containing heterocyclic compound that has garnered substantial interest in the scientific community. Its structure is analogous to the well-known chromone, with the oxygen atom at the 1-position replaced by sulfur. This substitution imparts unique physicochemical properties and biological activities, establishing thiochromen-4-one and its derivatives as "privileged scaffolds" in medicinal chemistry.[1] These structures are recognized for their ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological effects.

The inherent properties of sulfur, including its multiple oxidation states and distinct bonding patterns, make the synthesis of thiochromen-4-ones a unique chemical challenge compared to their oxygen-containing counterparts.[2][3][4] Nevertheless, their value as precursors for more complex molecules and their own intrinsic bioactivities have driven the development of innovative synthetic methodologies.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of the 4H-1-Benzothiopyran-4-one core, details its synthesis and characterization, and explores its applications in research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4H-1-Benzothiopyran-4-one define its behavior in chemical and biological systems. These characteristics are essential for designing synthetic routes, developing analytical methods, and understanding its interactions with biological macromolecules.

Core Physical and Chemical Properties

The key physicochemical data for the parent compound, 4H-1-Benzothiopyran-4-one, are summarized below. These values provide a baseline for understanding how substitutions on the thiochromenone ring can modulate its properties for specific applications.

| Property | Value | Source |

| Molecular Formula | C₉H₆OS | [5] |

| Molecular Weight | 162.21 g/mol | [1] |

| Monoisotopic Mass | 162.01393 Da | [5] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 93–94 °C | [1][6] |

| XLogP3 (Predicted) | 2.1 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | [5] |

Molecular Structure

The structure of 4H-1-Benzothiopyran-4-one consists of a benzene ring fused to a thiopyran-4-one ring. This planar, bicyclic system is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of 4H-1-Benzothiopyran-4-one.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 4H-1-Benzothiopyran-4-one. The combination of NMR, IR, and mass spectrometry provides a detailed fingerprint of the molecule.

-

¹H NMR Spectroscopy : In a CDCl₃ solvent, the proton NMR spectrum shows characteristic signals for the aromatic and vinylic protons. For the parent molecule, signals typically appear in the range of δ 7.0–8.6 ppm. For example, one reported spectrum shows a multiplet for three aromatic protons between δ 7.51–7.62, a multiplet for one aromatic proton at δ 8.53, and two doublets for the vinylic protons at δ 7.07 (d, J = 10.40 Hz) and δ 7.85 (d, J = 10.40 Hz).[1][6]

-

¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the carbon framework. Key signals include the carbonyl carbon (C=O) which is highly deshielded and appears around δ 179.9 ppm.[1][6] The other aromatic and vinylic carbons appear in the typical range of δ 125–139 ppm.[1][6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the carbonyl functional group. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1660-1680 cm⁻¹.[7] This is a defining characteristic of the 4-oxo functionality.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the elemental composition. For the molecular formula C₉H₆OS, the calculated exact mass for the molecular ion ([M]⁺) is 162.0139.[1][6] Experimental findings are typically in close agreement with this value, confirming the molecular weight and formula.[1][6]

Synthesis and Experimental Protocols

The synthesis of the thiochromen-4-one core is a critical step for accessing its diverse derivatives. While traditional methods often involve intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids, modern approaches have focused on improving efficiency and yield.[8] A notable advancement is the development of a one-pot synthesis that streamlines the process.[1][2]

One-Pot Synthesis from 3-(Arylthio)propanoic Acids

This method is advantageous as it combines two transformations in a single reaction vessel, eliminating the need for intermediate purification and thereby saving time, reducing waste, and increasing overall efficiency.[2] The process involves the cyclization and dehydration of a 3-(arylthio)propanoic acid precursor.

Caption: Workflow for the one-pot synthesis of thiochromen-4-ones.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of the parent 4H-Thiochromen-4-one (3b) as described in the literature.[1][6]

Materials:

-

3-(Phenylthio)propanoic acid

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Phosphorus pentoxide (P₄O₁₀)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL), add trifluoroacetic anhydride (3.0 mmol) and phosphorus pentoxide (1.5 mmol).

-

Causality: Trifluoroacetic anhydride acts as a powerful dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation. Phosphorus pentoxide is a co-dehydrating agent that enhances the reaction efficiency, driving the cyclization to completion.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Carefully quench the reaction by pouring the mixture over ice water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Self-Validation: The use of ice water neutralizes the highly reactive dehydrating agents. The extraction with an organic solvent isolates the product from inorganic byproducts and aqueous-soluble impurities.

-

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Causality: The bicarbonate wash neutralizes any remaining acidic components, such as trifluoroacetic acid formed during the reaction. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5-10% EtOAc) as the eluent.

-

Self-Validation: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure 4H-1-Benzothiopyran-4-one as a light yellow solid.[1]

-

Biological Activity and Applications in Drug Development

The thiochromen-4-one scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing a remarkable spectrum of biological activities.

-

Anticancer and Apoptosis-Inducing Effects : Numerous studies have demonstrated that thiochromen-4-ones can inhibit the growth of tumor cells and induce apoptosis (programmed cell death).[2][3][4] Their mechanism often involves interaction with key signaling pathways that regulate cell proliferation and survival.

-

Antimicrobial and Antiparasitic Activity : Derivatives of thiochromen-4-one have been synthesized and evaluated as potent agents against various pathogens.[2][3] A significant area of research is their application against tropical diseases. For instance, they have shown high antileishmanial activity with low cytotoxicity to human cells.[8] Some derivatives act as allosteric modulators of trypanothione reductase, a crucial enzyme for oxidative stress regulation in parasites like Leishmania and Trypanosoma.[7]

-

Antioxidant Properties : The thiochromenone structure is associated with antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) in the body.[2][3] This property is relevant for treating conditions associated with oxidative stress.

-

Enzyme Inhibition : The structural features of thiochromen-4-ones make them suitable candidates for designing enzyme inhibitors. They have been investigated as inhibitors for various enzymes, contributing to their potential use in treating a range of diseases.[1]

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling 4H-1-Benzothiopyran-4-one and its derivatives.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage : Store the chemical in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[9][10]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

4H-1-Benzothiopyran-4-one is a molecule of significant academic and pharmaceutical interest. Its unique combination of a sulfur-containing heterocyclic core and a ketone functional group provides a versatile platform for chemical modification. The development of efficient one-pot synthetic methods has made this scaffold more accessible for creating diverse chemical libraries. With a broad range of demonstrated biological activities—from anticancer to antiparasitic—the thiochromen-4-one core continues to be a promising and "privileged" starting point for the design and discovery of next-generation therapeutic agents.

References

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]

-

Gunda, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

-

Gunda, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. Available at: [Link]

-

Scilit. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Scilit. Available at: [Link]

-

PubChem. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4h-1-Benzothiopyran-4-one,2-(3-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-. Cheméo. Available at: [Link]

-

ResearchGate. Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

-

Ramalingam, K., et al. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

-

PubChemLite. 4h-1-benzothiopyran-4-one. PubChemLite. Available at: [Link]

-

Gunda, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. Available at: [Link]

-

Arias, M., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-thiochromone (C9H6OS) [pubchemlite.lcsb.uni.lu]

- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Thiochromones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochromone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its diverse biological activities and valuable optical properties.[1][2] Unambiguous structural confirmation of newly synthesized thiochromone derivatives is paramount for advancing research and development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the robust characterization of this important class of sulfur-containing heterocycles. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind spectral features and providing field-proven methodologies for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most definitive method for the structural elucidation of organic molecules, providing a precise map of the atomic connectivity within the thiochromone framework. Both ¹H and ¹³C NMR are indispensable, offering complementary information to build a complete structural picture.

Proton (¹H) NMR Spectroscopy: Probing the Electronic Environment

¹H NMR reveals the number of distinct proton types and their electronic environments. For the thiochromone core, specific chemical shifts and coupling patterns are highly diagnostic.

-

Thiopyrone Ring Protons (H-2, H-3): The protons on the heterocyclic ring typically appear as doublets in the olefinic region. In the unsubstituted thiochromone, H-2 and H-3 are observed as a pair of doublets, often with a coupling constant (J) of approximately 10.4 Hz.[3][4]

-

Aromatic Ring Protons (H-5 to H-8): These protons reside in the aromatic region of the spectrum.

-

H-5: This proton is significantly influenced by the anisotropic effect of the adjacent carbonyl group (C=O), causing it to be deshielded and appear at a characteristically downfield chemical shift, often above δ 8.0 ppm.[3][5] For instance, in 2-phenyl-4H-thiochromen-4-one, the H-5 proton appears as a doublet of doublets around δ 8.56 ppm.[5]

-

H-6, H-7, H-8: These protons typically appear as multiplets in the range of δ 7.0-7.9 ppm.[3][4][5] The specific splitting patterns (e.g., triplets, doublets of doublets) and their coupling constants are crucial for confirming the substitution pattern on the benzene ring.

-

Carbon (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and identifies their functional type.

-

Carbonyl Carbon (C-4): The most downfield and readily identifiable signal in the ¹³C NMR spectrum of a thiochromone is the carbonyl carbon. Its chemical shift is typically found in the range of δ 179-181 ppm.[3][4][5] This peak is a key diagnostic marker for the thiochromone scaffold.

-

Olefinic Carbons (C-2, C-3): The carbons of the C=C double bond in the thiopyrone ring appear in the δ 122-142 ppm region.[1][3]

-

Aromatic Carbons: The carbons of the fused benzene ring produce a series of signals between δ 123-138 ppm, with quaternary carbons (like C-4a and C-8a) often showing distinct chemical shifts.[3][5]

Table 1: Typical NMR Chemical Shifts (δ in ppm) for the Unsubstituted Thiochromone Core*

| Position | ¹H NMR Shift Range (ppm) | ¹³C NMR Shift Range (ppm) | Key Insights |

| 2 | ~7.8-7.9 (d, J ≈ 10.4 Hz) | ~139-142 | Olefinic proton adjacent to sulfur. |

| 3 | ~7.0-7.1 (d, J ≈ 10.4 Hz) | ~124-126 | Olefinic proton β to the carbonyl. |

| 4 (C=O) | N/A | ~179-181 | Diagnostic carbonyl signal . |

| 4a | N/A | ~136-138 | Aromatic quaternary carbon. |

| 5 | ~8.3-8.6 (dd) | ~128-129 | Downfield shift due to C=O anisotropy . |

| 6 | ~7.4-7.7 (m) | ~126-128 | Aromatic proton. |

| 7 | ~7.4-7.7 (m) | ~131-133 | Aromatic proton. |

| 8 | ~7.5-7.8 (m) | ~128-130 | Aromatic proton. |

| 8a | N/A | ~131-133 | Aromatic quaternary carbon. |

*Values are approximate and can vary based on solvent and substitution. Data synthesized from multiple sources.[1][3][4][5]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified thiochromone sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1][6]

-

Instrumentation: Use a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.[1][3][7]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Diagram: NMR Analysis Workflow

Caption: NMR workflow from sample prep to final structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as structural signposts.[8] For thiochromones, the most telling absorption is that of the carbonyl group.

Characteristic Vibrational Frequencies

-

C=O Stretch: The α,β-unsaturated ketone system in the thiopyrone ring gives rise to a strong, sharp absorption band. This C=O stretching frequency is typically observed in the range of 1619-1670 cm⁻¹ .[7][9] Its exact position can be influenced by substituents on the thiochromone rings.

-

C=C Stretches: Aromatic and olefinic C=C bond vibrations appear as multiple bands of medium intensity in the 1450-1600 cm⁻¹ region.[9]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), while any aliphatic C-H stretches from substituents will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[10]

Table 2: Principal IR Absorption Bands for the Thiochromone Core

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak | Confirms aromatic protons. |

| C=O Stretch (Ketone) | 1619 - 1670 | Strong, Sharp | Primary diagnostic peak for the thiochromone core. |

| C=C Stretches | 1450 - 1600 | Medium | Aromatic and olefinic ring vibrations. |

| C-H Bending | 680 - 860 | Strong | Can provide information on aromatic substitution patterns. |

Data compiled from multiple sources.[7][9][10][11]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid thiochromone sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values.

Diagram: IR Data Interpretation Logic

Caption: Decision logic for confirming a thiochromone via IR.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.[12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Molecular Ion and Fragmentation

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: In techniques like Electron Ionization (EI), the molecular ion peak (M⁺˙) is observed. In softer ionization methods like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is more common.[5] The mass-to-charge ratio (m/z) of this peak confirms the molecular weight of the synthesized thiochromone. HRMS can confirm this mass to within a few parts per million (ppm), validating the elemental composition.[3][5]

-

Key Fragmentation Pathways: The fragmentation of the thiochromone ring provides structural validation.[12]

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromone and thiochromone systems is the RDA reaction.[14] This involves the cleavage of the heterocyclic ring, typically leading to the expulsion of an alkyne (e.g., acetylene) or a substituted alkyne from the C2-C3 bond.

-

Loss of Carbon Monoxide (-CO): Following initial fragmentation, the loss of a neutral CO molecule (28 Da) is a very common pathway for carbonyl-containing ions.[14][15]

-

Loss of Sulfur-Containing Fragments: Cleavage can also result in the loss of fragments containing the sulfur atom, such as •SH or CS.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent that is compatible with ESI, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (typically [M+H]⁺) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their m/z ratio with high accuracy.

-

Data Interpretation: Compare the measured accurate mass of the [M+H]⁺ peak with the theoretically calculated mass for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.

Diagram: Primary Fragmentation Pathways of Thiochromone

Caption: Key fragmentation routes for the thiochromone core.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This creates a self-validating system where each piece of evidence corroborates the others, leading to an unambiguous structural assignment.

-

MS/HRMS establishes the molecular formula and weight.

-

IR confirms the presence of the critical C=O functional group and aromatic system.

-

¹³C NMR confirms the number of carbon atoms proposed by MS and identifies them by type (C=O, C=C, aromatic C-H, etc.).

-

¹H NMR reveals the proton environment and, through spin-spin coupling, establishes the connectivity between adjacent protons, ultimately confirming the substitution pattern and overall molecular structure.

By systematically applying these powerful analytical techniques, researchers can characterize thiochromone derivatives with the highest degree of scientific rigor and confidence.

References

- Kitani, S., Sugawara, K., Tsutsumi, K., Morimoto, T., & Kakiuchi, K. (2008). Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups.

- Reddy, G. V., & D'Souza, L. J. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 26(21), 6523.

- D'Souza, L. J. (2025).

- Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440.

- Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13863–13871.

- Still, I. W. J., & Thomas, M. T. (1976). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Journal of Organic Chemistry, 41(18), 3121-3126.

- Royal Society of Chemistry. (2008). Supplementary material (ESI)

- Still, I. W. J., et al. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(2), 276-284.

- Reddy, G. V., & D'Souza, L. J. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.

- D'Souza, L. J. (2025). One-Pot Synthesis of Thiochromones. Preprints.org.

- Chemistry LibreTexts. (2023).

- Wikipedia. (2024).

- ResearchGate. (2008). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

- WebSpectra. (n.d.). IR Absorption Table.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

Sources

- 1. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

The Ascendant Scaffold: A Technical Guide to the Synthesis and Reactivity of Thiochromone Derivatives

Abstract

Thiochromone derivatives, sulfur-containing heterocyclic compounds, have garnered substantial interest within the medicinal chemistry and materials science communities. Their diverse pharmacological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties, underscore their therapeutic potential.[1][2][3] This technical guide provides a comprehensive review of the synthesis and reactivity of the thiochromone core. We will delve into both classical and contemporary synthetic methodologies, offering insights into the mechanistic underpinnings that guide experimental design. Furthermore, a detailed exploration of the reactivity of the thiochromone scaffold will illuminate its versatility as a synthon for the construction of complex molecular architectures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the exploration and exploitation of this privileged heterocyclic system.

Introduction: The Significance of the Thiochromone Scaffold

The thiochromone framework, a benzothiopyran-4-one system, represents a cornerstone in heterocyclic chemistry. The replacement of the oxygen atom in the analogous chromone with sulfur imparts unique electronic and steric properties, profoundly influencing its chemical behavior and biological activity.[4] The sulfur atom's ability to exist in multiple oxidation states and its distinct bonding patterns contribute to the diverse reactivity of these compounds.[5][6]

Thiochromone derivatives have emerged as crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[7][8] Their utility extends from serving as precursors for complex heterocyclic systems like pyrazoles, imidazoles, and thiazoles to their direct application as pharmacologically active agents.[7] The inherent reactivity of the thiochromone nucleus, particularly at the C2-C3 double bond and the carbonyl group, allows for a multitude of chemical transformations, making it a versatile platform for structural diversification and the development of novel chemical entities.[4][9]

Synthetic Strategies for Thiochromone Derivatives

The construction of the thiochromone skeleton has been the subject of extensive research, leading to a variety of synthetic approaches. These methods can be broadly categorized into classical cyclization reactions and modern transition metal-catalyzed methodologies.

Classical Approaches: Building the Core

Historically, the synthesis of thiochromones has relied on the cyclization of acyclic precursors. A prominent method involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This approach offers a straightforward route to the thiochromanone core, which can then be dehydrogenated to the corresponding thiochromone.[5][10]

A one-pot synthesis of thiochromones from 3-(arylthio)propanoic acids has been developed, offering advantages in terms of efficiency and waste reduction by eliminating the need for intermediate purification.[5][6] This method has been shown to be effective for a range of substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring, providing good yields of the desired thiochromone derivatives.[5]

Another classical approach involves the reaction of thiophenols with β-keto esters in the presence of a condensing agent like polyphosphoric acid.[4] While effective, this method can sometimes be limited by the availability of the requisite starting materials.

Experimental Protocol: One-Pot Synthesis of Thiochromones from 3-(Arylthio)propanoic Acids [5][10]

-

To a solution of the desired 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent (e.g., dry dichloromethane), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The crude acid chloride is then dissolved in a suitable solvent (e.g., dry dichloromethane) and cooled to 0 °C.

-

A Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is quenched by the slow addition of ice-water.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired thiochromone.

Modern Methodologies: Catalysis-Driven Innovation

The advent of transition metal catalysis has revolutionized the synthesis of thiochromone derivatives, offering milder reaction conditions, broader substrate scope, and improved efficiency.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has been successfully employed for the construction of 2-arylthiochromones (thioflavones).[11][12] A notable example is the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. This reaction proceeds in the presence of a palladium(II) catalyst and a suitable ligand, such as XPhos, often in combination with a Lewis acid co-catalyst like zinc triflate.[11][12] This methodology provides a flexible route to a diverse library of thioflavone derivatives.[11]

Rhodium-Catalyzed Carbonylative Annulation: A rhodium-catalyzed [3+2+1] carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes provides an effective route to thiochromenones.[13] This method showcases the power of C-H activation and carbonylative cyclization in constructing the thiochromone core.

Copper-Catalyzed Reactions: Copper catalysis has also found application in thiochromone synthesis. For instance, a copper-catalyzed intramolecular ring opening of donor-acceptor cyclopropanes in the presence of a sulfur surrogate like xanthate has been utilized to synthesize 3-substituted thioflavones.[13]

Cycloaddition Reactions: Cycloaddition strategies offer another powerful tool for the synthesis of thiochromones. For example, the reaction of thioisatins with alkynes can lead to the formation of thiochromenones through a decarbonylative cycloaddition, which can be catalyzed by transition metals like nickel.[14][15][16]

Table 1: Comparison of Selected Modern Synthetic Methods for Thiochromone Derivatives

| Method | Catalyst/Reagents | Starting Materials | Key Advantages | Reference(s) |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, XPhos, Zn(OTf)₂ | 2-Sulfinyl-thiochromones, Arylboronic acids | Wide scope for functional group tolerance, direct arylation at C2. | [11][12] |

| Rhodium-Catalyzed Carbonylative Annulation | Rhodium catalyst | Aromatic sulfides, Terminal alkynes | Direct construction of the thiochromenone core via C-H activation. | [13] |

| Copper-Catalyzed Ring Opening | Copper catalyst, Xanthate | Donor-acceptor cyclopropanes | Access to 3-substituted thioflavones. | [13] |

| Nickel-Catalyzed Decarbonylative Cycloaddition | Nickel catalyst | Thioisatins, Alkynes | Regioselective synthesis of thiochromenones. | [14] |

The Reactive Landscape of Thiochromones

The thiochromone scaffold exhibits a rich and diverse reactivity, allowing for functionalization at various positions. The presence of the α,β-unsaturated ketone moiety, the carbonyl group, the sulfur atom, and the aromatic ring all contribute to its chemical versatility.

Reactions at the C2-C3 Double Bond: The Michael Acceptor

The C2-C3 double bond in the thiochromone ring is electron-deficient due to the electron-withdrawing effect of the carbonyl group, making it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of nucleophiles at the C2 position.[17]

Conjugate Addition Reactions: Organocuprates, such as lithium dialkylcuprates, readily undergo 1,4-conjugate addition to thiochromones, leading to the formation of 2-alkylthiochroman-4-ones.[17] This reaction is often facilitated by the addition of Lewis acids like trimethylsilyl chloride (TMSCl), which can accelerate the addition process.[17]

Reactions at the Carbonyl Group

The carbonyl group at the C4 position undergoes typical reactions of ketones.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. For example, microbial reduction of thiochroman-4-one can proceed with high enantioselectivity.[8] Oxime Formation: Thiochroman-4-ones react with hydroxylamine derivatives to form the corresponding oximes, which can serve as precursors for further transformations.[8]

Electrophilic Substitution on the Benzene Ring

The benzene ring of the thiochromone nucleus can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[18][19][20][21][22] While less common for the thiochromone ring itself without activating groups, this reaction is a key method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones, which are oxygen analogs but highlights a relevant reaction type for activated systems.[20]

Reactions Involving the Sulfur Atom

The sulfur atom in the thiochromone ring can be oxidized to the corresponding sulfoxide or sulfone.[8] This modification can significantly alter the biological activity of the molecule.

Cycloaddition and Annulation Reactions

Thiochromones can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles, to construct more complex heterocyclic systems. For example, they can react with nitrile imines in [3+2] cycloaddition reactions.[8]

Visualizing Synthetic Pathways and Reactivity

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key synthetic and reactive pathways of thiochromone derivatives.

Caption: Key synthetic routes to the thiochromone core.

Caption: Major reaction pathways of the thiochromone scaffold.

Conclusion and Future Perspectives

The synthesis and reactivity of thiochromone derivatives continue to be a vibrant area of chemical research. The development of novel, efficient, and stereoselective synthetic methods remains a key objective, driven by the significant therapeutic potential of this heterocyclic scaffold. Modern catalytic approaches have already demonstrated their power in accessing diverse thiochromone libraries, and future efforts will likely focus on expanding the scope of these reactions and exploring greener, more sustainable synthetic routes.

The rich reactivity of the thiochromone core provides a fertile ground for the generation of novel molecular entities with tailored biological activities. A deeper understanding of the structure-activity relationships of thiochromone derivatives will be crucial for the rational design of new drug candidates. As our synthetic capabilities expand and our understanding of the biological targets of these compounds grows, the thiochromone scaffold is poised to play an increasingly important role in the development of new medicines and functional materials.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of thiochromones and thioflavones. Retrieved from [Link]

- Zhang, L., Liu, T., Wang, R., Li, C., & Zhang, H. (2021).

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Sampath Kumar, H. M. (2010). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Archiv der Pharmazie, 343(5), 267-273.

- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-646.

- Singh, P., & Kumar, A. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.

- Kumar, A., & Singh, P. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry.

- Li, J., Wang, Y., Li, Y., Wang, Y., & Liu, Z. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13865-13873.

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Retrieved from [Link]

- Singh, P., & Kumar, A. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.

- Oh, K. (2025).

- Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427-440.

- Oh, K. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4583.

- Kumar, A., & Singh, P. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiochromanones and thioflavanones. Retrieved from [Link]

- Kumar, A., & Singh, P. (2024). Recent developments in thiochromene chemistry. PubMed.

- Vargas, L. J., Insuasty, B., Quiroga, J., Abonia, R., Robledo, S. M., Velez, I. D., & Upegui, Y. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Bioorganic & Medicinal Chemistry, 28(1), 115197.

- Oh, K. (2018).

- Li, J., Wang, Y., Li, Y., Wang, Y., & Liu, Z. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13865-13873.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

- Wang, X., Li, Y., Wang, Y., & Liu, Z. (2024). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. Organic Letters.

- Sharma, S. D., & Kaur, S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(2), 534-543.

-

ResearchGate. (n.d.). Scheme 2. The Nenitzescu reaction mechanism. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

- Oh, K. (2025).

-

RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]

- Allen, G. R., Jr. (1968). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. In Organic Reactions (pp. 327-442). John Wiley & Sons, Inc.

Sources

- 1. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 10. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiochromone and Thioflavone synthesis [organic-chemistry.org]

- 14. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

- 15. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent developments in thiochromene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. ijpcbs.com [ijpcbs.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. jk-sci.com [jk-sci.com]

- 22. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to 4H-1-Benzothiopyran-4-one (Thiochromone): Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary: The 4H-1-Benzothiopyran-4-one core, commonly known as the thiochromone scaffold, represents a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry.[1] Structurally analogous to the naturally abundant chromones, thiochromones feature a sulfur atom in place of the heterocyclic oxygen, a substitution that imparts unique electronic and steric properties.[2][3] This modification has unlocked a diverse range of pharmacological activities, establishing thiochromones as a "privileged scaffold" in modern drug development.[1][4] These compounds and their derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and antiparasitic properties.[5][6] This guide provides an in-depth analysis of the nomenclature, synthetic methodologies, chemical reactivity, and spectroscopic characterization of the thiochromone scaffold. It further explores its critical role in drug discovery, with a particular focus on structure-activity relationships (SAR) and mechanisms of action that are pertinent to researchers, scientists, and professionals in the field.

Nomenclature and Physicochemical Properties

A precise understanding of the molecule's nomenclature is fundamental for unambiguous scientific communication. This section clarifies the IUPAC naming conventions, common synonyms, and key structural relatives.

IUPAC Nomenclature and Core Structures

The systematic name for the core molecule according to the International Union of Pure and Applied Chemistry (IUPAC) is 4H-1-Benzothiopyran-4-one . The "4H" indicates the position of the saturated carbon atom in the heterocyclic ring, "benzo" refers to the fused benzene ring, "thio" indicates the sulfur atom at position 1, "pyran" denotes the six-membered heterocyclic ring, and "4-one" specifies the ketone group at position 4.

A critical distinction must be made between the unsaturated thiochromone and its saturated counterpart, Thiochroman-4-one (IUPAC: 2,3-dihydro-4H-1-benzothiopyran-4-one), where the C2-C3 double bond is reduced.[7] This seemingly minor structural change significantly alters the molecule's planarity and chemical reactivity.

Caption: Core structures of Thiochromone and its saturated analog, Thiochroman-4-one.

Common Synonyms and Important Derivatives

In literature and chemical databases, several synonyms are used interchangeably:

-

Thiochromone: The most prevalent common name.

-

1-Thiochromone: Used to distinguish it from the 2-thiochromone isomer.

-

Thioflavones: A critical subclass of derivatives bearing an aryl (phenyl) group at the C2 position (e.g., 2-Phenyl-4H-thiochromen-4-one).[5] These are direct analogs of the plant-derived flavonoids and often exhibit significant biological activity.

Physicochemical Properties

The properties of the thiochromone scaffold can be modified by substitution on either the benzene or pyranone ring. The table below summarizes key properties for the parent molecule and a representative thioflavone derivative.

| Property | 4H-1-Benzothiopyran-4-one | 2-Phenyl-4H-thiochromen-4-one (Thioflavone) |

| Molecular Formula | C₉H₆OS[4][8] | C₁₅H₁₀OS |

| Molecular Weight | 162.21 g/mol [8] | 238.31 g/mol |

| CAS Number | 491-39-4[8] | 792-62-1 |

| Appearance | Solid | White Solid[5] |

| Melting Point | 78-80 °C | 116-118 °C[5] |

Synthetic Strategies: Building the Thiochromone Core

The synthesis of thiochromones is less explored than their oxygen counterparts, presenting both challenges and opportunities.[6][9] The inherent nature of sulfur, with its multiple oxidation states and unique bonding patterns, can complicate synthetic routes.[4][6] Efficient methodologies are crucial for generating chemical libraries for high-throughput screening in drug discovery.

One-Pot Synthesis via Intramolecular Friedel-Crafts Acylation

A highly effective and atom-economical approach involves the one-pot synthesis from readily available 3-(arylthio)propanoic acids.[4][6] This method demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring.[4]

Causality of Experimental Choices: The key to this synthesis is the intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is an excellent choice for this step as it serves as both a strong acid catalyst and a dehydrating agent, driving the cyclization to completion. The initial step involves an oxidation, which is followed by the PPA-mediated cyclization, all within a single reaction vessel, which enhances efficiency and reduces waste.[4]

Caption: Workflow for one-pot synthesis of Thiochromen-4-ones.

Experimental Protocol: One-Pot Synthesis of 4H-Thiochromen-4-one [4]

-

To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in a suitable solvent like dichloromethane, add an oxidizing agent.

-

Heat the reaction mixture to facilitate the initial transformation to the thiochroman-4-one intermediate.

-

Add an excess of polyphosphoric acid (PPA) to the reaction vessel.

-

Increase the temperature (e.g., 100 °C) and stir for several hours to drive the intramolecular Friedel-Crafts acylation and subsequent dehydration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product using flash column chromatography to yield the desired thiochromen-4-one.

Palladium-Catalyzed Cross-Coupling for Thioflavone Synthesis

To generate libraries of 2-aryl-4H-thiochromen-4-one (thioflavone) derivatives, a concise and efficient cross-coupling strategy has been developed.[5][10] This method couples 2-sulfinyl-thiochromones with a variety of arylboronic acids.

Causality of Experimental Choices: This reaction leverages the power of palladium catalysis. The Pd(OAc)₂/XPhos system is a highly effective catalyst for Suzuki-Miyaura cross-coupling reactions. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. The addition of a Lewis acid, such as Zn(OTf)₂, is crucial; it likely activates the sulfinyl group, facilitating the transmetalation step and leading to moderate to good yields.[5]

Experimental Protocol: Synthesis of 2-Aryl-4H-thiochromen-4-one [5]

-

To a stirred solution of a 2-(methylsulfinyl)-4H-thiochromen-4-one derivative (1.0 equiv) in DMF, add Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv), and the desired arylboronic acid (2.0 equiv).

-

Heat the reaction mixture to 80 °C for approximately 6 hours under an inert atmosphere.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (eluting with an ethyl acetate/petroleum ether gradient) to afford the target thioflavone product.

Chemical Reactivity and Derivatization

The thiochromone scaffold is a versatile template for further chemical modification, allowing for the fine-tuning of its biological properties. Key reaction sites include the sulfur atom, the C2-C3 double bond, and the C3 position.

Caption: Key reactivity pathways of the thiochromone scaffold.

-

Oxidation of the Sulfide Bridge: The sulfur atom can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone (1,1-dioxide) using reagents like hydrogen peroxide or DMDO.[11] This transformation significantly alters the electronics and geometry of the molecule, often enhancing its potency as an enzyme inhibitor, as seen in antiparasitic agents.[12]

-

Reactions at the C3 Position: The methylene group at C3 is reactive. For instance, the saturated thiochroman-4-one can undergo condensation with aromatic aldehydes in the presence of a base like piperidine to yield 3-arylidene derivatives.[11] These α,β-unsaturated ketone systems are valuable Michael acceptors for further synthetic elaborations.

Spectroscopic Characterization

The identity and purity of synthesized thiochromone derivatives are confirmed using standard spectroscopic techniques.

| Technique | Key Spectroscopic Features for Thiochromone Scaffold |

| ¹H NMR | Aromatic Protons: Multiple signals typically between δ 7.5-8.6 ppm. The proton at C5 (adjacent to the carbonyl group) is often the most downfield shifted (e.g., δ 8.5 ppm).[4][5] Vinyl Proton (H3): A singlet around δ 7.2-7.3 ppm for 2-substituted derivatives.[5] |

| ¹³C NMR | Carbonyl Carbon (C4): A characteristic signal in the downfield region, typically around δ 180 ppm.[4][5] Aromatic & Vinyl Carbons: Multiple signals between δ 120-155 ppm.[4][5] |

| HRMS | High-Resolution Mass Spectrometry (HRMS) using techniques like ESI provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[4][5] |

Applications in Medicinal Chemistry and Drug Development

The thiochromone scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities and its ability to interact with various biological targets.[3]

Spectrum of Biological Activities

Derivatives of thiochromone have been extensively investigated and have shown promising results across multiple therapeutic areas.

| Biological Activity | Description | Key References |

| Antiparasitic | Derivatives, particularly vinyl sulfones and 1,1-dioxides, show potent activity against parasites like Leishmania panamensis and Trypanosoma cruzi.[1][2][12][13] | [1][2][12][13] |

| Anticancer | Thioflavones and other derivatives are known to inhibit tumor cell growth and induce apoptosis.[5][6] | [5][6] |

| Antimicrobial | The scaffold exhibits activity against various bacterial and fungal strains, including drug-resistant ones.[2][5] | [2][5] |

| Anti-HIV | Certain thioflavone derivatives have been reported to possess anti-HIV properties.[5] | [5] |

| Enzyme Inhibition | Thiochromone carboxamides are selective inhibitors of human monoamine oxidases (hMAOs).[4] | [4] |

Case Study: Thiochromone-1,1-dioxides as Allosteric Inhibitors

A compelling example of the scaffold's utility is in the development of drugs for tropical diseases. Research has shown that 4H-thiochromen-4-one 1,1-dioxide derivatives are effective against parasites of the Trypanosomatidae family.[12]

Mechanism of Action: These compounds function as inhibitors of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress. By inhibiting this enzyme, the compounds lead to a significant increase in intracellular reactive oxygen species (ROS), causing mitochondrial perturbation and ultimately leading to the parasite's death. This mechanism provides a high degree of selectivity for the parasite enzyme over human host enzymes.[12]